2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
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Overview
Description
2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is a complex organic compound that features a pyridine ring, an isoquinoline moiety, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: Starting with 6-methylpyridine, an acetylation reaction is performed using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Isoquinoline Formation: The acetylated pyridine derivative undergoes a Pictet-Spengler reaction with an appropriate aldehyde to form the isoquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone or aldehyde groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and microbial infections.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(6-methylpyridin-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
- 2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-quinoline-7-carboxylic acid
Uniqueness
2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-2-3-13(10-19-12)8-17(21)20-7-6-14-4-5-15(18(22)23)9-16(14)11-20/h2-5,9-10H,6-8,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCWNIVFCFCALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)N2CCC3=C(C2)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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